molecular formula C15H28N2O3 B13898861 Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13898861
M. Wt: 284.39 g/mol
InChI Key: MPDMVOAVEVHFEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a cyclobutylamino group, and an oxazolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl 4-aminocyclohexylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methylene chloride, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Similar in structure but with different functional groups.

    Tert-butyl (4-aminocyclohexyl)carbamate: Shares the tert-butyl and carbamate groups but differs in the rest of the structure.

Uniqueness

Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-12(10-19-15(17,4)5)9-16-11-7-6-8-11/h11-12,16H,6-10H2,1-5H3

InChI Key

MPDMVOAVEVHFEF-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CNC2CCC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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